(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of β-Amino Acids : The Arndt-Eistert protocol utilizes N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids to yield enantiomerically pure N-Fmoc-protected β-amino acids with high efficiency (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses of β-Peptides : This compound is used in the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Synthesis of Azatryptophan Derivatives : It is involved in synthesizing azatryptophan derivatives, which are significant in peptide-based drug discovery (Nimje et al., 2020).
Development of Self-Assembled Structures : This compound contributes to the creation of self-assembled structures from Fmoc-modified amino acids, leading to novel architectures for material science applications (Gour et al., 2021).
Biomedical and Imaging Applications
Solid-Phase Peptide Synthesis : It's used in the solid-phase peptide synthesis of biologically active peptides, demonstrating its versatility in biomedical applications (Paladino et al., 1993).
Bioimaging and Photophysics : The fluorene derivative of this compound has been explored for bioimaging, particularly for integrin-targeting, showing potential in medical diagnostics (Morales et al., 2010).
Brain Tumor Imaging with Positron Emission Tomography : This compound has been synthesized for use in positron emission tomography, especially for brain tumor imaging (McConathy et al., 2010).
Material Science Applications
- Nanotube Dispersion : It's applied as a surfactant for carbon nanotubes, showing significance in materials science and nanotechnology (Cousins et al., 2009).
properties
IUPAC Name |
(2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOFBZCSQAEJ-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444216 | |
Record name | MolPort-035-677-459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Aph(Cbm)-OH | |
CAS RN |
324017-22-3 | |
Record name | MolPort-035-677-459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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